molecular formula C5H4BrNO3 B1460988 Methyl 2-bromo-4-oxazolecarboxylate CAS No. 1092351-94-4

Methyl 2-bromo-4-oxazolecarboxylate

Cat. No. B1460988
CAS RN: 1092351-94-4
M. Wt: 205.99 g/mol
InChI Key: IPOIRZXJSNVZTP-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4-oxazolecarboxylate” is a chemical compound with the molecular formula C5H4BrNO3 . It is used in various chemical reactions and has a molecular weight of 206 .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-bromo-1,3-oxazole-4-carboxylate . The InChI code for this compound is 1S/C5H4BrNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20°C .

Scientific Research Applications

Synthesis of Oxazole Derivatives

One significant application of Methyl 2-bromo-4-oxazolecarboxylate is in the synthesis of oxazole-4-carboxylate derivatives. Ferreira et al. (2010) demonstrated a mild and high-yielding synthesis approach for several 2,5-disubstituted oxazole-4-carboxylates, which are useful in the preparation of fluorescent probes. These probes show promising photophysical properties, including high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for labeling peptides and studying their behavior in different solvents (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).

Methodologies for Oxazolone Synthesis

The research conducted by Okonya, Hoffman, and Johnson (2002) introduced new methods for synthesizing 2-oxazolone-4-carboxylates from 3-nosyloxy- and 3-bromo-2-ketoesters. These compounds bear functionalities that can be further elaborated into a variety of potentially useful molecules, demonstrating the versatility of methyl 2-bromo-4-oxazolecarboxylate in synthetic organic chemistry (Okonya, Hoffman, & Johnson, 2002).

Development of Antibacterial Agents

Research on oxazolidinone antibacterial agents has highlighted the potential of 4-substituted 1,2,3-triazoles as novel compounds with reduced activity against monoamine oxidase A, suggesting a pathway to improve the safety profile of these drugs. This study underscores the importance of methyl 2-bromo-4-oxazolecarboxylate derivatives in the development of safer antibacterial therapies (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).

Photocatalytic Applications

Arora and Weaver (2016) explored the photocatalytic generation of 2-azolyl radicals from 2-bromoazoles, including derivatives of methyl 2-bromo-4-oxazolecarboxylate. This method facilitates the intermolecular arylation of (hetero)arenes, showcasing a practical application in synthetic chemistry for late-stage functionalization of complex molecules (Arora & Weaver, 2016).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 2-bromo-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOIRZXJSNVZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653320
Record name Methyl 2-bromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-oxazolecarboxylate

CAS RN

1092351-94-4
Record name Methyl 2-bromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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